3-((3-Cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)piperidine
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Overview
Description
3-((3-Cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)piperidine is a chemical compound that features a piperidine ring bonded to a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-Cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)piperidine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne, often catalyzed by copper (Cu(I)) salts.
Attachment of the Piperidine Ring: The piperidine ring is then attached to the triazole ring via a nucleophilic substitution reaction, where the triazole derivative reacts with a piperidine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
3-((3-Cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperidine or triazole rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-((3-Cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)piperidine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound is studied for its potential use in the development of new materials with unique properties.
Biological Research: It is used as a tool compound to study the effects of triazole and piperidine derivatives on biological systems.
Mechanism of Action
The mechanism of action of 3-((3-Cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, while the piperidine ring can enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)acetic acid
- 4-Cyclopropyl-1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole
Uniqueness
3-((3-Cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)piperidine is unique due to its combination of a piperidine ring and a triazole ring, which imparts distinct chemical and biological properties. This structural combination is not commonly found in other compounds, making it a valuable scaffold for drug discovery and materials science.
Properties
Molecular Formula |
C12H20N4 |
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Molecular Weight |
220.31 g/mol |
IUPAC Name |
3-[(5-cyclopropyl-2-methyl-1,2,4-triazol-3-yl)methyl]piperidine |
InChI |
InChI=1S/C12H20N4/c1-16-11(7-9-3-2-6-13-8-9)14-12(15-16)10-4-5-10/h9-10,13H,2-8H2,1H3 |
InChI Key |
HYFSZZBTASLFSL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC(=N1)C2CC2)CC3CCCNC3 |
Origin of Product |
United States |
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